molecular formula C36H70O2 B1175382 D-threo-Isocitric acid CAS No. 18979-21-0

D-threo-Isocitric acid

Cat. No. B1175382
CAS RN: 18979-21-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

D-threo-isocitric acid is the D-threo-diastereomer of isocitric acid. It is a conjugate acid of a D-threo-isocitrate(3-). It is an enantiomer of a L-threo-isocitric acid.

Scientific Research Applications

Biosynthesis and Neuroprotective Properties

Research by Morgunov et al. (2019) explored the biosynthesis of Ds(+)-threo-isocitric acid from ethanol using Yarrowia lipolytica cultures. Notably, the study discovered that this form of isocitric acid, when purified, could counteract neurotoxicity, improve memory, and enhance learning in rats exposed to heavy metals. This indicates its potential neuroprotective and antioxidant properties (Morgunov, Kamzolova, Karpukhina, Bokieva, & Inozemtsev, 2019).

Antioxidant Activity

Another study by Morgunov et al. (2018) assessed the antioxidant effects of threo-Ds-isocitric acid (ICA) on Paramecium caudatum under oxidative stress induced by hydrogen peroxide and heavy metal salts. The findings revealed that ICA exhibited a more potent antioxidant effect than ascorbic acid, suggesting its significant role in combating oxidative stress (Morgunov, Karpukhina, Kamzolova, Samoilenko, & Inozemtsev, 2018).

Microbial Production and Medical Applications

Research by Kamzolova et al. (2019) reviewed microbial synthesis of (2R,3S)-isocitric acid, focusing on the development of cultivation conditions and the regulation of enzymes involved in overproduction of the acid. The study underscores the potential of (2R,3S)-isocitric acid in medical applications and the effectiveness of using Yarrowia lipolytica for its production (Kamzolova & Morgunov, 2019).

Isocitric Acid in Metabolic Pathways

The paper by Howell et al. (2000) identified enzymes in Methanoarchaea that are homologous to isocitrate dehydrogenase and are involved in the biosynthesis of various compounds, including threo-isocitrate. This highlights the role of isocitric acid in complex biochemical pathways and its potential applications in understanding and manipulating these processes (Howell, Graupner, Xu, & White, 2000).

properties

IUPAC Name

(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBLHEXUDAPZAU-ZAFYKAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415742
Record name isocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-threo-Isocitric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-threo-Isocitric acid

CAS RN

6061-97-8
Record name (+)-D-threo-Isocitric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6061-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-threo-Isocitric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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